molecular formula C10H8N4 B13027515 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile

Cat. No.: B13027515
M. Wt: 184.20 g/mol
InChI Key: RKOKAAFLFNILHE-UHFFFAOYSA-N
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Description

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium azide and subsequent nitrile formation .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazoles .

Scientific Research Applications

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
  • 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carbohydrazide
  • 1-phenyl-1H-1,2,3-triazole-4-carbonitrile

Uniqueness

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

5-methyl-2-phenyltriazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOKAAFLFNILHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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